1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-4-5-19(10-16(15)2)26-14-18(12-22(26)27)24(29)25-8-6-20(7-9-25)31-21-11-17(3)30-23(28)13-21/h4-5,10-11,13,18,20H,6-9,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYVDRIXWZCYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS Number: 1798491-76-5) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H28N2O5
- Molecular Weight : 424.5 g/mol
- Structure : The compound features a complex structure incorporating a pyrrolidinone core linked to a piperidine and a dimethylphenyl group, with an oxy-pyran moiety that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, derivatives of pyrrolidinones have shown promise in inhibiting various kinases and other proteins implicated in cancer progression.
Targeting Polo-like Kinase 1 (Plk1)
A study highlighted the importance of targeting the polo-like kinase 1 (Plk1), which is overexpressed in many cancers. Inhibitors of Plk1 can induce mitotic arrest and apoptosis in cancer cells while sparing normal cells. The compound's structural features may allow it to function as a selective inhibitor of Plk1, potentially reducing off-target effects associated with broader kinase inhibitors .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Properties :
- Inflammatory Response Modulation :
Analyse Chemischer Reaktionen
Piperidine Ring Formation
-
6-endo cyclization : Pd-catalyzed enantioselective aminochlorination generates structurally diverse piperidines. The Pyox ligand and NCS are critical for stereochemical control .
-
Hydroamination : Intramolecular anti-Markovnikov hydroamination using Rh catalysts forms 3-arylpiperidines, which could serve as precursors for further functionalization .
Pyran-4-yl Group Formation
-
Cyclization reactions : Pyran derivatives are synthesized via condensation of ketones with thiosemicarbazides or halogen-bearing acetophenones, followed by cyclization .
-
Nucleophilic substitution : Formation of the oxygen bridge between piperidine and pyran may involve SN2 mechanisms, though specifics are not detailed.
Characterization and Purification
| Technique | Purpose | Relevance |
|---|---|---|
| NMR spectroscopy | Structural elucidation | Confirms connectivity of aromatic rings and heterocyclic moieties |
| Mass spectrometry | Molecular weight confirmation | Verifies the presence of all functional groups |
| TLC | Reaction monitoring | Tracks progress during multi-step syntheses |
| Chromatography | Purification | Isolates high-purity compound post-synthesis |
Potential Chemical Reactivity
While explicit reactivity data for this compound is limited, analogous structures suggest:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, and how can reaction efficiency be monitored?
- Methodology :
- Stepwise coupling : Begin with synthesizing the pyrrolidin-2-one core, followed by introducing the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. The piperidine-carbonyl linkage can be formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Catalytic optimization : Use p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclization steps, similar to chromenopyrimidine synthesis .
- Monitoring : Track reaction progress via TLC or HPLC, with LC-MS for intermediate verification.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic characterization : Perform ¹H/¹³C NMR to verify substituent positions and carbonyl groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight .
- X-ray crystallography : If crystalline, compare diffraction patterns with computational models to resolve stereochemical ambiguities .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding properties?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to model electron distribution at the pyrrolidin-2-one and pyran-2-one moieties, which influence reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes relevant to piperidine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side products in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize piperidine coupling using DCM/NaOH biphasic conditions, as demonstrated in analogous piperidinylpyridine syntheses .
- In situ analytics : Use ReactIR to detect transient intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or split signals in NMR)?
- Methodology :
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify conformational exchange in the piperidine or pyrrolidinone rings .
- Isotopic labeling : Introduce ¹³C or ²H at suspected flexible sites (e.g., the pyran-2-one oxygen) to clarify coupling patterns .
Q. How can in silico models guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or pkCSM to assess solubility, permeability, and metabolic stability. Focus on modifying the 3,4-dimethylphenyl group to reduce CYP450 inhibition .
- Reaction path search : Employ computational workflows (e.g., ICReDD’s quantum-chemical path searches) to prioritize synthetically feasible derivatives .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .
Q. How do steric and electronic effects of the 6-methyl-2-oxo-2H-pyran-4-yl moiety influence intermolecular interactions?
- Methodology :
- X-ray/DFT synergy : Compare crystal structures of analogs with/without the pyran-2-one group. Calculate electrostatic potential maps to identify hydrogen-bonding or π-π stacking propensities .
- Competitive binding assays : Use SPR or ITC to measure affinity changes when modifying the pyran-2-one substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
